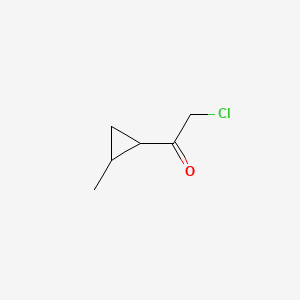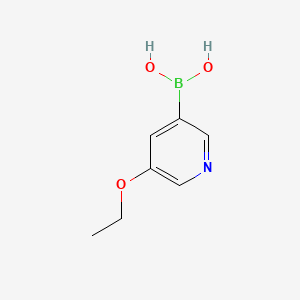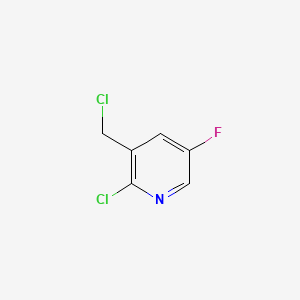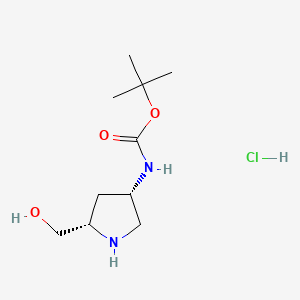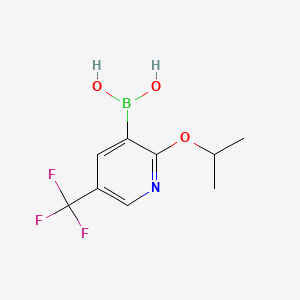
2-Isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid” is a boronic acid derivative with the molecular formula C9H11BF3NO3 . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11BF3NO3/c1-5(2)17-8-7(10(15)16)3-6(4-14-8)9(11,12)13/h3-5,15-16H,1-2H3 . This indicates that the compound contains nine carbon atoms, eleven hydrogen atoms, one boron atom, three fluorine atoms, one nitrogen atom, and three oxygen atoms .Chemical Reactions Analysis
Boronic acids, such as this compound, are valuable building blocks in organic synthesis . They can undergo a variety of reactions, including protodeboronation . In one study, a protocol was developed for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters, which allowed for a formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
This compound is a solid and is typically stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 249 .Aplicaciones Científicas De Investigación
-
Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : This compound is used as a boron reagent in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
- Method : The boron reagent is prepared and then used in the SM coupling process. The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation .
- Results : The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
-
Organic Synthesis, Agrochemical, Pharmaceutical and Dyestuff Field
- Field : Organic Synthesis, Agrochemical, Pharmaceutical and Dyestuff Field
- Application : This compound is an important raw material and intermediate used in these fields .
- Method : The specific methods of application or experimental procedures would depend on the specific synthesis, agrochemical, pharmaceutical, or dyestuff being produced .
- Results : The outcomes would also depend on the specific application within these fields .
Safety And Hazards
Direcciones Futuras
Boronic acids and their derivatives, including this compound, are becoming increasingly important in medicinal chemistry . They have been found to have a variety of biological activities and their introduction to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics . As such, there is significant potential for future research and development involving this compound and other boronic acids .
Propiedades
IUPAC Name |
[2-propan-2-yloxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF3NO3/c1-5(2)17-8-7(10(15)16)3-6(4-14-8)9(11,12)13/h3-5,15-16H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWYDUFNUDIURV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OC(C)C)C(F)(F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681615 |
Source


|
| Record name | {2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid | |
CAS RN |
1218790-67-0 |
Source


|
| Record name | {2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde, 5,6-dimethyl- (9CI)](/img/structure/B594738.png)
![(3R,6S)-3-[(1R)-1-fluoroethyl]-6-methylpiperazine-2,5-dione](/img/structure/B594740.png)
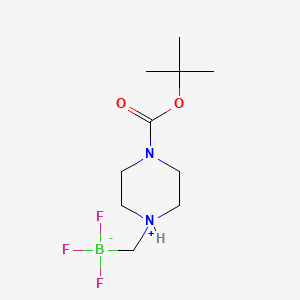

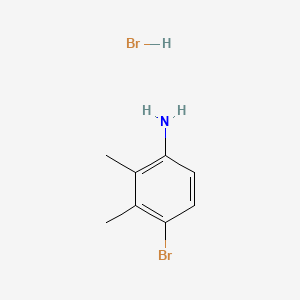
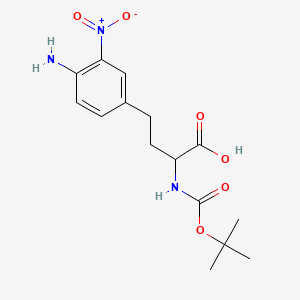
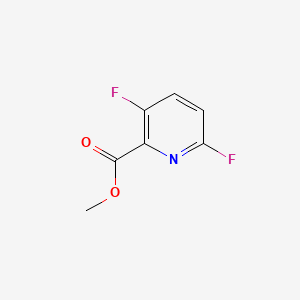
![N-tert-butyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B594755.png)
